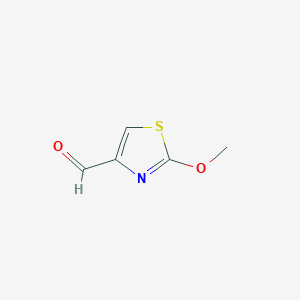

2-Methoxy-1,3-thiazole-4-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRLCQLUQDGDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-75-3 | |

| Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxy-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines a plausible and chemically sound multi-step approach based on established organic chemistry principles and analogous reactions found in the literature.

The proposed synthesis is divided into two main stages: the formation of the 2-methoxy-1,3-thiazole core and the subsequent formylation at the C4 position. Two alternative routes are presented for the synthesis of the key intermediate, 2-methoxy-1,3-thiazole.

Stage 1: Synthesis of the 2-Methoxy-1,3-thiazole Intermediate

Two potential routes are proposed for the synthesis of the 2-methoxy-1,3-thiazole core.

Route A: Modified Hantzsch Thiazole Synthesis

This route offers a more direct approach to the 2-methoxythiazole core through a variation of the classic Hantzsch thiazole synthesis.

Reaction Scheme:

Caption: Route A - Direct synthesis of 2-Methoxy-1,3-thiazole.

Experimental Protocol:

-

Preparation of O-Methylisothiourea: O-Methylisothiourea can be prepared from thiourea and a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Hantzsch Condensation: Equimolar amounts of 1,3-dichloroacetone and O-methylisothiourea are dissolved in a suitable solvent, such as ethanol or isopropanol. The mixture is heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent evaporated. The crude product is purified by column chromatography on silica gel.

Route B: From 2-Aminothiazole via Sandmeyer-type Reaction

This alternative, multi-step route involves the synthesis of the more common 2-aminothiazole, followed by its conversion to the desired 2-methoxythiazole.

Reaction Scheme:

Caption: Route B - Synthesis of 2-Methoxy-1,3-thiazole from 2-Aminothiazole.

Experimental Protocol:

-

Synthesis of 2-Amino-1,3-thiazole: This well-established Hantzsch synthesis involves the reaction of thiourea with an α-haloketone.[1][2][3] A mixture of thiourea and 1,3-dichloroacetone in ethanol is heated to reflux.[1][2] The resulting 2-aminothiazole hydrochloride is then neutralized to obtain the free base.[4]

-

Diazotization of 2-Amino-1,3-thiazole: The 2-aminothiazole is dissolved in an acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[5]

-

Methoxylation: The cold diazonium salt solution is then added to heated methanol. The methoxy group from the methanol displaces the diazonium group, releasing nitrogen gas, to form 2-methoxy-1,3-thiazole.[5][6]

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is purified by distillation or column chromatography.

Stage 2: Formylation of 2-Methoxy-1,3-thiazole

The final step in the synthesis is the introduction of a carbaldehyde group at the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.[7][8][9][10][11]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-Methoxy-1,3-thiazole.

Experimental Protocol:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.[9][11]

-

Formylation Reaction: A solution of 2-methoxy-1,3-thiazole in DMF is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically to around 60-80 °C, for several hours.[8]

-

Hydrolysis and Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate solution.

-

Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on literature values for analogous reactions.

| Step | Starting Materials | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Route A | |||||||

| Hantzsch Synthesis | 1,3-Dichloroacetone, O-Methylisothiourea | 2-Methoxy-1,3-thiazole | Ethanol | - | Reflux | 4-6 | 40-60 (Estimated) |

| Route B | |||||||

| 1. Hantzsch Synthesis | 1,3-Dichloroacetone, Thiourea | 2-Amino-1,3-thiazole | Ethanol | - | Reflux | 2-4 | 70-90[1][2] |

| 2. Diazotization & Methoxylation | 2-Amino-1,3-thiazole | 2-Methoxy-1,3-thiazole | H₂SO₄(aq), MeOH | NaNO₂, Heat | 0-5 then Heat | 1-2 | 30-50 (Estimated) |

| Final Stage | |||||||

| Vilsmeier-Haack Formylation | 2-Methoxy-1,3-thiazole | 2-Methoxy-1,3-thiazole-4-carbaldehyde | DMF | POCl₃ | 60-80 | 3-5 | 60-80 (Estimated) |

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for 2-Methoxy-1,3-thiazole-4-carbaldehyde. While a direct literature precedent is unavailable, the proposed pathway, leveraging the well-established Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, provides a solid foundation for its laboratory preparation. The alternative routes for the key intermediate offer flexibility in starting materials and reaction conditions. The provided experimental protocols and estimated yields serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

- 1. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. jk-sci.com [jk-sci.com]

"2-Methoxy-1,3-thiazole-4-carbaldehyde" CAS number and properties

An important note on the requested compound "2-Methoxy-1,3-thiazole-4-carbaldehyde": Extensive searches for the chemical identifier (CAS number) and specific properties of "2-Methoxy-1,3-thiazole-4-carbaldehyde" did not yield any direct results. This suggests that this specific compound may be a novel chemical entity, a transient synthetic intermediate, or is not widely documented in publicly available chemical databases.

This guide will instead provide a comprehensive overview of closely related and well-characterized thiazole-4-carbaldehyde derivatives, focusing on their synthesis, properties, and applications in research and development. The information presented here is targeted towards researchers, scientists, and professionals in drug development.

Closely Related Compounds and Their Properties

Several isomeric and substituted analogs of the requested compound are commercially available and have been documented in scientific literature. The primary difference lies in the position and nature of the methoxy-containing substituent.

2-(Methoxyphenyl)-1,3-thiazole-4-carbaldehydes

A common structural motif involves a methoxyphenyl group attached to the second position of the thiazole ring. The properties of these compounds are summarized below.

| Property | 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde |

| CAS Number | Not explicitly found, but commercially available. | 749902-11-2[1] | 174006-71-4[2][3] |

| Molecular Formula | C₁₁H₉NO₂S | C₁₁H₉NO₂S[1] | C₁₁H₉NO₂S[2] |

| Molecular Weight | 219.26 g/mol | 219.26 g/mol [1] | 219.26 g/mol [2] |

| Appearance | - | Off-white to yellow solid[1] | Off-white solid[2] |

| Purity | - | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] |

| Storage Conditions | - | 0-8°C[1] | 0-8°C[2] |

Other Relevant Thiazole-carbaldehyde Derivatives

Other related compounds with different substitution patterns are also of interest.

| Property | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | Thiazole-4-carboxaldehyde |

| CAS Number | 687636-95-9[4] | Not explicitly found, but commercially available.[5] | 3364-80-5 |

| Molecular Formula | C₆H₇NO₂S[4] | C₇H₁₀N₂O₂S[5] | C₄H₃NOS |

| Molecular Weight | 157.19 g/mol [4] | 186.23 g/mol [5] | 113.14 g/mol |

| Appearance | - | - | - |

| Boiling Point | - | - | 61-63 °C/15 mmHg |

| Density | - | - | 1.288 g/mL at 25 °C |

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and versatile method.[4]

General Hantzsch Thiazole Synthesis

This method involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-carbaldehyde derivative, a protected form of an α-halopyruvaldehyde or a related three-carbon electrophile would be required.

A general synthetic workflow for producing a substituted thiazole-4-carbaldehyde is outlined below.

References

Spectroscopic and Synthetic Profile of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 2-Methoxy-1,3-thiazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents predicted spectroscopic data based on the analysis of its functional groups and known spectral data of analogous structures. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazole derivatives in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Methoxy-1,3-thiazole-4-carbaldehyde. These values are derived from computational predictions and analysis of characteristic spectral regions for similar chemical structures.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| ~9.8 - 10.0 | s | Aldehyde (-CHO) | ~185 - 195 |

| ~8.0 - 8.2 | s | Thiazole H-5 | ~165 - 175 |

| ~4.1 - 4.3 | s | Methoxy (-OCH₃) | ~145 - 155 |

| ~120 - 130 | |||

| ~55 - 65 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Weak-Medium | C-H stretch (Thiazole ring) |

| ~2950 - 2850 | Weak-Medium | C-H stretch (Methoxy group) |

| ~2850 - 2750 | Weak (often two bands) | C-H stretch (Aldehyde) |

| ~1700 - 1680 | Strong | C=O stretch (Aldehyde) |

| ~1600 - 1550 | Medium | C=N stretch (Thiazole ring) |

| ~1450 - 1350 | Medium | C-H bend (Methoxy and Thiazole) |

| ~1300 - 1200 | Strong | C-O stretch (Methoxy group) |

| ~1100 - 1000 | Medium | C-S stretch (Thiazole ring) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 157 | [M]⁺ | Molecular Ion |

| 129 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 128 | [M - CHO]⁺ | Loss of the formyl radical |

| 114 | [M - CHO - CH₂]⁺ | Subsequent loss of a methylene radical |

| 100 | [M - CO - NCH]⁺ | Ring fragmentation |

| 86 | [M - CO - S]⁺ | Ring fragmentation |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above for a small organic molecule like 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically yields the molecular ion peak.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Synthetic Pathway Visualization

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. A plausible synthetic route to a 2-substituted-1,3-thiazole-4-carbaldehyde, analogous to the target molecule, is depicted below. This pathway involves the reaction of a thioamide with an α-halocarbonyl compound.

This diagram illustrates the general Hantzsch synthesis, a fundamental reaction in heterocyclic chemistry for the formation of the thiazole ring system. For the specific synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde, the corresponding methoxythioacetamide and a suitable 3-halo-2-oxopropanal derivative would be required as starting materials.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-1,3-thiazole-4-carbaldehyde and Its Analogues

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. The subject of this guide, 2-methoxy-1,3-thiazole-4-carbaldehyde, and its analogue, 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, are of significant interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents and functional materials.[1] The presence of a methoxy or methoxyphenyl group at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring provides multiple reaction sites for further chemical modifications.

Physicochemical Properties

The physical and chemical properties of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde are summarized below. These values provide a reasonable estimate for the properties of 2-Methoxy-1,3-thiazole-4-carbaldehyde.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂S | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 174006-71-4 | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Detailed experimental spectral data for the target compound is unavailable. However, based on the analysis of the analogue 2-(4-methoxyphenyl)benzo[d]thiazole and general principles of spectroscopy, the expected spectral characteristics are outlined below.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a thiazole derivative is characterized by several key absorption bands. For 2-Methoxy-1,3-thiazole-4-carbaldehyde, the following peaks would be anticipated:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching of the thiazole ring |

| ~2950-2850 | C-H stretching of the methoxy group |

| ~1680-1700 | C=O stretching of the aldehyde group |

| ~1600-1450 | C=C and C=N stretching of the thiazole ring |

| ~1250 | Asymmetric C-O-C stretching of the methoxy group |

| ~1050 | Symmetric C-O-C stretching of the methoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methoxy group, and the aldehyde.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.8-10.0 | Singlet | Aldehyde proton (-CHO) |

| ~8.0-8.2 | Singlet | Thiazole ring proton (H5) |

| ~4.0 | Singlet | Methoxy group protons (-OCH₃) |

¹³C NMR: The carbon NMR would provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | Aldehyde carbonyl carbon (-CHO) |

| ~160-165 | Thiazole ring carbon (C2) |

| ~145-150 | Thiazole ring carbon (C4) |

| ~120-125 | Thiazole ring carbon (C5) |

| ~55-60 | Methoxy carbon (-OCH₃) |

Experimental Protocols

Plausible Synthesis: Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[4] A plausible route to synthesize 2-alkoxy-1,3-thiazole-4-carbaldehydes would involve the condensation of an α-haloketone with a thioamide.

General Procedure:

-

Thioamide formation: A suitable amide is treated with a thionating agent like Lawesson's reagent to yield the corresponding thioamide.

-

Cyclocondensation: The thioamide is then reacted with an appropriate α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanal) in a suitable solvent such as ethanol or acetic acid.

-

Work-up: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired thiazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 174006-71-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3-thiazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. The unique arrangement of the methoxy group and the aldehyde function on the thiazole core makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the most practical synthetic route to this compound, starting from readily available materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in its efficient preparation.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient synthetic route to 2-methoxy-1,3-thiazole-4-carbaldehyde is the nucleophilic aromatic substitution (SNAr) of the commercially available 2-bromothiazole-4-carbaldehyde with sodium methoxide. The electron-withdrawing nature of the thiazole ring system, particularly the nitrogen atom, facilitates the displacement of the bromide at the C2 position by the methoxide nucleophile.

Experimental Workflow

The overall workflow for the synthesis is depicted below.

Detailed Experimental Protocol

Materials:

-

2-Bromothiazole-4-carbaldehyde

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromothiazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

To the residue, add water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-1,3-thiazole-4-carbaldehyde.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields and reaction times may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Notes |

| Starting Material | 2-Bromothiazole-4-carbaldehyde | Commercially available. |

| Reagent | Sodium Methoxide | 1.2 equivalents |

| Solvent | Anhydrous Methanol | |

| Reaction Temperature | Reflux (approx. 65 °C) | |

| Reaction Time | 2-6 hours | Monitor by TLC. |

| Typical Yield | 70-85% | Based on analogous reactions. |

Mechanistic Pathway

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a Meisenheimer complex intermediate.

Alternative Synthetic Routes

While the SNAr approach is the most direct, other classical methods for thiazole synthesis could be adapted to produce the target molecule.

-

Hantzsch Thiazole Synthesis: This method involves the condensation of an α-haloketone with a thioamide. In principle, reacting 3-bromo-2-oxopropanal with O-methylthiocarbamate could yield the desired product. However, the stability and availability of these starting materials can be a challenge.

-

From 2-Hydroxythiazole-4-carbaldehyde: An alternative would be the synthesis of 2-hydroxy-1,3-thiazole-4-carbaldehyde (which exists in tautomeric equilibrium with 4-formyl-1,3-thiazol-2(3H)-one) followed by methylation. The methylation of the hydroxyl group would need to be selective over potential reactions with the aldehyde.

Conclusion

The synthesis of 2-methoxy-1,3-thiazole-4-carbaldehyde is most efficiently achieved through a nucleophilic aromatic substitution reaction on 2-bromothiazole-4-carbaldehyde. This method offers a straightforward and high-yielding pathway using a commercially available starting material. The detailed protocol and mechanistic understanding provided in this guide are intended to facilitate the work of researchers in organic synthesis and drug discovery, enabling the broader application of this valuable heterocyclic scaffold.

An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. While specific historical data for this exact molecule is not extensively documented, its synthesis logically follows from established methodologies for thiazole functionalization. This document outlines a probable synthetic route via the Vilsmeier-Haack reaction, provides predicted and comparative analytical data, and explores its potential applications in drug discovery based on the known biological activities of structurally related thiazole derivatives.

Introduction and Historical Context

The thiazole ring is a fundamental scaffold in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of functional groups, such as a methoxy and a carbaldehyde moiety, to the thiazole core creates a versatile building block for the synthesis of more complex molecules.

While the specific discovery of 2-Methoxy-1,3-thiazole-4-carbaldehyde is not prominently recorded in scientific literature, its conceptualization lies at the intersection of two key developments in organic chemistry: the exploration of thiazole chemistry and the advent of reliable formylation reactions. The Vilsmeier-Haack reaction, developed in the early 20th century, provides a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles.[1] The synthesis of various substituted thiazoles has been an active area of research for decades, driven by their utility as intermediates in the preparation of pharmaceuticals and other specialty chemicals.[2][3]

Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde

The most probable and efficient method for the synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 2-methoxythiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-methoxythiazole with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

Caption: Proposed synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Detailed Experimental Protocol (Inferred)

Materials:

-

2-Methoxythiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2-methoxythiazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 1 hour.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Physicochemical and Spectroscopic Data

The following tables summarize the expected and comparative quantitative data for 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Table 1: Physicochemical Properties

| Property | Predicted/Comparative Value | Reference Compound |

| Molecular Formula | C₅H₅NO₂S | - |

| Molecular Weight | 143.16 g/mol | - |

| Appearance | Pale yellow solid | 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde[6] |

| Melting Point | 80-100 °C (estimated) | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde analogs[7] |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Chemical Shifts / Peaks | Rationale/Comparison |

| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H, -CHO)δ ~8.2-8.4 ppm (s, 1H, thiazole-H5)δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | Aldehyde proton is typically downfield. Thiazole proton chemical shifts vary with substitution. Methoxy protons are typically in this region.[8][9] |

| ¹³C NMR | δ ~185-190 ppm (-CHO)δ ~165-170 ppm (C2-OCH₃)δ ~140-145 ppm (C4-CHO)δ ~120-125 ppm (C5)δ ~55-60 ppm (-OCH₃) | Carbonyl carbon is significantly downfield. Methoxy-substituted aromatic carbons are deshielded.[10] |

| IR (cm⁻¹) | ~1680-1700 (C=O, aldehyde)~2820, 2720 (C-H, aldehyde)~1550-1600 (C=N, thiazole ring)~1250-1300 (C-O, methoxy) | Characteristic stretching frequencies for the functional groups.[7][11] |

| Mass Spec (m/z) | 143 (M⁺) | Based on the molecular formula. |

Applications in Drug Development

While specific biological activities for 2-Methoxy-1,3-thiazole-4-carbaldehyde are not yet reported, its structural motifs are present in numerous bioactive molecules. Thiazole derivatives are known to exhibit a broad range of pharmacological properties, including:

-

Anticancer Activity: Many thiazole-containing compounds have been investigated as potential anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity through the inhibition of tubulin polymerization.[2]

-

Anti-inflammatory and Analgesic Effects: The 2-(2-methoxyphenyl)thiazole-4-carbaldehyde scaffold is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3]

-

Antimicrobial Properties: The thiazole ring is a common feature in various antimicrobial agents.

The presence of both a nucleophilic methoxy group and an electrophilic aldehyde group on the thiazole ring makes 2-Methoxy-1,3-thiazole-4-carbaldehyde a valuable intermediate for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known mechanisms of action of related thiazole-containing drugs, it is plausible that derivatives of 2-Methoxy-1,3-thiazole-4-carbaldehyde could interact with various cellular signaling pathways. For example, if incorporated into larger molecules targeting cancer, they could potentially modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.

Caption: Hypothetical mechanism of action for a thiazole-based drug.

Conclusion

2-Methoxy-1,3-thiazole-4-carbaldehyde represents a promising, albeit under-documented, building block for synthetic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a logical and efficient approach. The predicted spectroscopic data provides a basis for its characterization. The established biological activities of related thiazole compounds highlight the potential of this molecule as a scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of 2-Methoxy-1,3-thiazole-4-carbaldehyde and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. youtube.com [youtube.com]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Methoxy-Substituted Thiazole Carbaldehyde Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough investigation to identify the molecular weight and formula for "2-Methoxy-1,3-thiazole-4-carbaldehyde" did not yield conclusive results from publicly available chemical databases and scientific literature. This suggests that this specific isomer may not be a commonly synthesized or commercially available compound. This guide, therefore, focuses on a closely related and well-documented analogue, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde , to provide relevant technical insights for researchers in the field. This bifunctional thiazole derivative serves as a valuable building block in medicinal chemistry and materials science, owing to its versatile aldehyde and methoxymethyl functional groups.

Core Data Presentation: 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde

The following table summarizes the key quantitative data for the alternative compound of interest.

| Property | Value | Source |

| Chemical Name | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | [1] |

| CAS Number | 687636-95-9 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

Experimental Protocols and Chemical Reactivity

Synthesis:

A common synthetic route to 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde involves a multi-step process. One reported method starts with the functionalization of a thiazole precursor. For instance, 2-aminothiazole can be reacted with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position. The resulting intermediate is then subjected to an oxidation reaction to form the carbaldehyde group at the 2-position.[1] The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can also be adapted to produce functionalized thiazoles which can then be further modified to yield the target compound.[1]

Chemical Reactions:

The reactivity of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is characterized by its two primary functional groups:

-

Aldehyde Group: This group is a versatile electrophilic site. It can undergo oxidation to form the corresponding carboxylic acid, reduction to the alcohol, and various nucleophilic addition and condensation reactions.[1] These reactions are fundamental in extending the molecular framework for the synthesis of more complex molecules.

-

Methoxymethyl Group: The methoxymethyl group can potentially be substituted with other functional groups through nucleophilic substitution reactions, offering another avenue for derivatization.[1]

-

Thiazole Ring: The thiazole ring itself can participate in π-π stacking interactions and may influence the regioselectivity of further chemical modifications.[1]

Mandatory Visualizations

The following diagrams illustrate key conceptual aspects of the chemistry of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde.

References

An In-depth Technical Guide to the Solubility of 2-Methoxy-1,3-thiazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-1,3-thiazole-4-carbaldehyde in common organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's structural features and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a workflow diagram to guide researchers in their laboratory work.

Introduction

2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring, a methoxy group, and a carbaldehyde functional group. The solubility of this compound is a critical parameter for its use in organic synthesis, medicinal chemistry, and drug development, influencing reaction conditions, purification methods, and formulation strategies. This guide aims to provide a foundational understanding of its solubility profile.

Predicted Solubility Profile

Based on these structural features, a predicted solubility profile in a range of common organic solvents is presented in Table 1.

Data Presentation

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms in the solute. The overall polarity is similar.[1][2][4] |

| Water | Low to Moderate | While the polar functional groups can interact with water, the overall organic backbone may limit high solubility.[1][4][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar solvent capable of strong dipole-dipole interactions with the polar groups of the solute.[4] |

| Acetone, Acetonitrile | Moderate to High | These solvents have significant dipole moments that can solvate the polar regions of the molecule. | |

| Dichloromethane (DCM) | Moderate | DCM is a moderately polar solvent that should effectively dissolve the compound. | |

| Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and can act as a hydrogen bond acceptor, facilitating dissolution. | |

| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity of the functional groups is unlikely to be overcome by the weak van der Waals forces of non-polar solvents, following the "like dissolves like" principle.[1][4] |

Table 1: Predicted Qualitative Solubility of 2-Methoxy-1,3-thiazole-4-carbaldehyde in Common Organic Solvents

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of 2-Methoxy-1,3-thiazole-4-carbaldehyde in a given organic solvent. This method is adapted from standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[6][7][8]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a specific solvent at a defined temperature (e.g., room temperature).

Materials:

-

2-Methoxy-1,3-thiazole-4-carbaldehyde

-

A range of organic solvents (e.g., as listed in Table 1)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes or graduated cylinders

-

Spatula

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Label each test tube with the name of the solvent to be tested.

-

-

Measurement of Solute:

-

Using an analytical balance, accurately weigh approximately 25 mg of 2-Methoxy-1,3-thiazole-4-carbaldehyde.[8]

-

Carefully transfer the weighed solid into a labeled test tube.

-

-

Solvent Addition:

-

Add 0.75 mL of the chosen solvent to the test tube containing the compound.[8] This creates an initial concentration of approximately 33.3 mg/mL.

-

-

Mixing:

-

Cap the test tube and shake it vigorously or use a vortex mixer for at least 60 seconds.[8]

-

Visually inspect the solution.

-

-

Observation and Classification:

-

Soluble: The solid completely dissolves, and the resulting solution is clear.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear cloudy or have visible solid at the bottom.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Confirmation (for water-insoluble compounds):

-

Record Keeping:

-

Record the results for each solvent, noting the temperature at which the experiment was conducted.

-

Mandatory Visualization

Caption: Workflow for determining the qualitative solubility of an organic compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. books.rsc.org [books.rsc.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. csub.edu [csub.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: Safety and Handling of 2-Methoxy-1,3-thiazole-4-carbaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for specialty chemicals is paramount. This guide provides a detailed overview of the safety considerations, handling procedures, and emergency measures for 2-Methoxy-1,3-thiazole-4-carbaldehyde (CAS No: 106331-75-3).

Hazard Identification and Classification

2-Methoxy-1,3-thiazole-4-carbaldehyde is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| Flammability (solid, gas) | No data available |

| Vapor Pressure | No data available |

| Vapor Density | No data available |

| Relative Density | No data available |

| Solubility | No data available |

Note: The lack of available quantitative data for several physical and chemical properties underscores the need for cautious handling and the implementation of robust safety measures.

Toxicological Information

Studies on related thiazole derivatives have indicated a range of potential toxicological effects, including liver and kidney damage at high doses.[1][2] The acute oral toxicity of some thiazole derivatives has been evaluated, with one study reporting an LD50 of 1000 mg/kg in Syrian hamsters for a specific derivative, classifying it as Category 4 for acute oral toxicity.[2] It is important to note that these findings are for related compounds and may not be directly extrapolated to 2-Methoxy-1,3-thiazole-4-carbaldehyde. Therefore, this compound should be handled as a substance with unknown long-term and quantitative toxicological properties.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of this compound, strict adherence to the following experimental protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling of Hazardous Chemicals

The following diagram illustrates a logical workflow for the risk assessment and handling of hazardous chemicals like 2-Methoxy-1,3-thiazole-4-carbaldehyde.

Caption: Workflow for the safe handling of hazardous laboratory chemicals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-Methoxy-1,3-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-Methoxy-1,3-thiazole-4-carbaldehyde . This compound serves as a valuable starting material in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in bioactive molecules. The aldehyde functionality allows for a range of chemical transformations, enabling the creation of diverse molecular scaffolds.

The following protocols describe common and effective methods for derivatization at the 4-position of the thiazole ring, including Wittig reactions for alkene synthesis, reductive amination for the introduction of amino functionalities, and aldol condensation for the formation of enones.

I. Synthesis of Stilbene Analogs via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1] In this protocol, 2-Methoxy-1,3-thiazole-4-carbaldehyde is reacted with a phosphonium ylide to generate stilbene-like structures containing the 2-methoxythiazole core. These derivatives can be investigated for their potential as fluorescent probes or as intermediates in the synthesis of more complex molecules.

Experimental Workflow: Wittig Reaction

Caption: Workflow for the synthesis of stilbene analogs.

Protocol:

-

Preparation of the Phosphonium Ylide: In a round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: Dissolve 2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.

Representative Data:

| Product | R Group | Yield (%) | m.p. (°C) | Key ¹H NMR (δ, ppm) |

| 2-Methoxy-4-(2-phenylethenyl)-1,3-thiazole | H | 85 | 92-94 | 7.5-7.2 (m, 5H), 7.1 (d, 1H), 7.0 (d, 1H), 4.1 (s, 3H) |

| 2-Methoxy-4-[2-(4-chlorophenyl)ethenyl]-1,3-thiazole | 4-Cl | 82 | 115-117 | 7.4 (d, 2H), 7.3 (d, 2H), 7.1 (d, 1H), 7.0 (d, 1H), 4.1 (s, 3H) |

| 2-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole | 4-OCH₃ | 88 | 101-103 | 7.4 (d, 2H), 6.9 (d, 2H), 7.1 (d, 1H), 6.9 (d, 1H), 4.1 (s, 3H), 3.8 (s, 3H) |

II. Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[2] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This protocol describes the synthesis of N-substituted ((2-methoxy-1,3-thiazol-4-yl)methyl)amines, which are of interest in drug discovery as potential pharmacophores.

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of amine derivatives.

Protocol:

-

Reaction Setup: To a solution of 2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq) and acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to afford the desired amine.

Representative Data:

| Product | Amine Used | Yield (%) | State | Key ¹H NMR (δ, ppm) |

| N-Benzyl-1-(2-methoxy-1,3-thiazol-4-yl)methanamine | Benzylamine | 90 | Oil | 7.4-7.2 (m, 5H), 7.0 (s, 1H), 4.1 (s, 3H), 3.9 (s, 2H), 3.8 (s, 2H) |

| 1-(2-Methoxy-1,3-thiazol-4-yl)-N-(4-fluorobenzyl)methanamine | 4-Fluorobenzylamine | 88 | Solid | 7.3 (dd, 2H), 7.0 (t, 2H), 7.0 (s, 1H), 4.1 (s, 3H), 3.8 (s, 2H), 3.7 (s, 2H) |

| N-Cyclohexyl-1-(2-methoxy-1,3-thiazol-4-yl)methanamine | Cyclohexylamine | 85 | Oil | 7.0 (s, 1H), 4.1 (s, 3H), 3.7 (s, 2H), 2.5 (m, 1H), 1.9-1.1 (m, 10H) |

III. Synthesis of Chalcone Analogs via Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] This protocol details the base-catalyzed condensation of 2-Methoxy-1,3-thiazole-4-carbaldehyde with an acetophenone derivative to produce chalcone-like compounds. These α,β-unsaturated ketones are important scaffolds in medicinal chemistry, known for a wide range of biological activities.

Experimental Workflow: Aldol Condensation

Caption: Workflow for the synthesis of chalcone analogs.

Protocol:

-

Reaction Setup: In a flask, dissolve 2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

-

Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from ethanol to obtain the pure chalcone analog.

Representative Data:

| Product | R Group on Acetophenone | Yield (%) | m.p. (°C) | Key ¹H NMR (δ, ppm) |

| (E)-1-Phenyl-3-(2-methoxy-1,3-thiazol-4-yl)prop-2-en-1-one | H | 92 | 121-123 | 8.1-7.9 (m, 2H), 7.8 (d, 1H), 7.6-7.4 (m, 4H), 4.1 (s, 3H) |

| (E)-1-(4-Bromophenyl)-3-(2-methoxy-1,3-thiazol-4-yl)prop-2-en-1-one | 4-Br | 90 | 145-147 | 7.9 (d, 2H), 7.7 (d, 2H), 7.8 (d, 1H), 7.5 (d, 1H), 4.1 (s, 3H) |

| (E)-3-(2-Methoxy-1,3-thiazol-4-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-NO₂ | 88 | 168-170 | 8.3 (d, 2H), 8.1 (d, 2H), 7.9 (d, 1H), 7.6 (d, 1H), 4.1 (s, 3H) |

Disclaimer: The provided protocols and data are representative examples for research and development purposes. Actual results may vary, and optimization of reaction conditions may be necessary. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The aldehyde functional group at the 4-position serves as a versatile handle for synthetic modifications, primarily through reactions with amines to form imines (Schiff bases) and secondary amines. These derivatives are valuable scaffolds for generating libraries of compounds for biological screening. Schiff bases themselves can exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Subsequent reduction of the imine bond to a more stable secondary amine via reductive amination provides access to a diverse array of molecules with potential therapeutic applications.[3]

This document provides detailed protocols for two key reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with primary amines: Schiff base formation and one-pot reductive amination. It also includes representative data and visualizations to guide researchers in the synthesis and application of these important derivatives.

Reaction Pathways

The primary reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with primary amines involve two main pathways:

-

Schiff Base (Imine) Formation: A direct condensation reaction between the aldehyde and a primary amine, typically under reflux with removal of water, to yield the corresponding imine. This reaction is reversible.[4]

-

Reductive Amination: The formation of a secondary amine, which can be achieved in a one-pot reaction or a stepwise manner. In the one-pot approach, the aldehyde and amine are mixed in the presence of a reducing agent that selectively reduces the in situ-formed imine.[3]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base (Imine) Formation

This protocol describes the synthesis of an N-((2-methoxy-1,3-thiazol-4-yl)methylene)amine via direct condensation. The reaction involves heating the aldehyde and a primary amine in a suitable solvent, often with an acid catalyst to facilitate the reaction.

Materials and Reagents:

-

2-Methoxy-1,3-thiazole-4-carbaldehyde

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst, optional)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexane)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of 2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq.) in absolute ethanol (0.2-0.5 M), add the primary amine (1.0-1.1 eq.).

-

Add a few drops of glacial acetic acid as a catalyst (optional, but can accelerate the reaction).

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 3-8 hours.[1] The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to afford the pure Schiff base.

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol details the direct conversion of 2-Methoxy-1,3-thiazole-4-carbaldehyde to a secondary amine in a single step using a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the iminium ion in the presence of the aldehyde.

Materials and Reagents:

-

2-Methoxy-1,3-thiazole-4-carbaldehyde

-

Primary amine (e.g., aniline, aliphatic amine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve 2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in anhydrous DCM or DCE (0.1-0.2 M) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid (1.0 eq.) can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirring solution. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure secondary amine.

Data Presentation

Disclaimer: The following quantitative data is representative and intended for illustrative purposes. Actual yields and reaction times will vary depending on the specific amine substrate, reaction scale, and precise conditions employed. Specific experimental data for the reaction of 2-Methoxy-1,3-thiazole-4-carbaldehyde was not available in the searched literature.

Table 1: Representative Data for Schiff Base Formation

| Entry | Amine | Product | Reaction Time (h) | Representative Yield (%) |

| 1 | Aniline | N-((2-methoxythiazol-4-yl)methylene)aniline | 5 | 85 |

| 2 | 4-Chloroaniline | N-((2-methoxythiazol-4-yl)methylene)-4-chloroaniline | 6 | 88 |

| 3 | Benzylamine | N-((2-methoxythiazol-4-yl)methylene)benzylamine | 4 | 92 |

| 4 | Cyclohexylamine | N-((2-methoxythiazol-4-yl)methylene)cyclohexylamine | 8 | 75 |

Table 2: Representative Data for One-Pot Reductive Amination

| Entry | Amine | Product | Reaction Time (h) | Representative Yield (%) |

| 1 | Aniline | 1-(2-methoxythiazol-4-yl)-N-phenylmethanamine | 18 | 78 |

| 2 | 4-Methoxyaniline | 1-(2-methoxythiazol-4-yl)-N-(4-methoxyphenyl)methanamine | 20 | 80 |

| 3 | Benzylamine | 1-(2-methoxythiazol-4-yl)-N-benzylmethanamine | 16 | 85 |

| 4 | Morpholine | 4-((2-methoxythiazol-4-yl)methyl)morpholine | 24 | 70 |

Visualizations

Caption: General reaction pathways for 2-Methoxy-1,3-thiazole-4-carbaldehyde with primary amines.

Caption: Experimental workflow for Schiff base (imine) synthesis.

Caption: Experimental workflow for one-pot reductive amination.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Methoxy-1,3-thiazole-4-carbaldehyde in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde as a versatile building block in the synthesis of a variety of bioactive compounds. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and are intended to serve as a guide for the development of novel therapeutic agents.

Introduction

2-Methoxy-1,3-thiazole-4-carbaldehyde is a key heterocyclic aldehyde that serves as a valuable starting material for the synthesis of diverse bioactive molecules. The thiazole scaffold is a prominent feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. The methoxy and carbaldehyde functionalities on the thiazole ring provide reactive sites for further molecular elaboration, enabling the generation of libraries of compounds for screening and lead optimization. This document details the application of 2-Methoxy-1,3-thiazole-4-carbaldehyde in the synthesis of potential anti-inflammatory agents, p38 MAP kinase inhibitors, and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Synthesis of Bioactive Thiazole Derivatives

The aldehyde functionality of 2-Methoxy-1,3-thiazole-4-carbaldehyde is readily exploited in various condensation reactions to construct more complex molecular architectures.

General Synthetic Scheme

The general approach involves the reaction of 2-Methoxy-1,3-thiazole-4-carbaldehyde with a variety of nucleophiles, such as amines and compounds with active methylene groups, to yield imines, enamines, or other condensation products. These intermediates can then undergo further transformations to produce the final bioactive compounds.

Caption: General synthetic workflow for bioactive compounds.

Application in the Synthesis of Anti-Inflammatory Agents

Thiazole-containing compounds have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Experimental Protocol: Synthesis of a Thiazole-Based Schiff Base

This protocol describes the synthesis of a Schiff base derivative from 2-Methoxy-1,3-thiazole-4-carbaldehyde and an appropriate amine, a common scaffold in anti-inflammatory compounds.

-

Materials:

-

2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq)

-

Substituted aniline (e.g., 4-aminophenol) (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve 2-Methoxy-1,3-thiazole-4-carbaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the substituted aniline to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

-

Quantitative Data

| Compound ID | Target | IC50 (µM) | Reference |

| CX-32 | COX-2 | Not specified, but comparable to NS 398 | [1] |

| CX-35 | COX-2 | Not specified, but comparable to NS 398 | [1] |

| 3c | Inflammation (in vivo) | Most active at 50 mg/kg p.o. | [2] |

Note: The IC50 values are for structurally related thiazole compounds, as specific data for derivatives of 2-Methoxy-1,3-thiazole-4-carbaldehyde is not available in the cited literature.

Signaling Pathway

Caption: Inhibition of the COX-2 inflammatory pathway.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Thiazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.

Experimental Protocol: Synthesis of a Diaryl-Thiazole Derivative

This protocol outlines a potential route to a diaryl-thiazole scaffold, a common motif in p38 MAP kinase inhibitors.

-

Materials:

-

2-Methoxy-1,3-thiazole-4-carbaldehyde (1.0 eq)

-

Aryl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Manganese dioxide (oxidizing agent)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Step 1: Grignard Addition

-

Dissolve 2-Methoxy-1,3-thiazole-4-carbaldehyde in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C.

-

Slowly add the aryl Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

-

-

Step 2: Oxidation

-

Dissolve the purified alcohol in dichloromethane.

-

Add manganese dioxide (5-10 eq) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the diaryl-thiazole ketone.

-

-

Quantitative Data

| Compound ID | Target | IC50 (nM) | Reference |

| SB 239063 | p38 MAP Kinase | 44 | [3] |

| BIRB 796 | p38 MAP Kinase | 0.098 (JNK2α2) | [4] |

Note: The IC50 values are for known p38 MAP kinase inhibitors with different core structures and are provided for comparative purposes.

Signaling Pathway

References

- 1. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

Application Notes and Protocols: Formylation of 2-Methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formylation of 2-methoxythiazole, a key transformation in the synthesis of various pharmaceutical and biologically active compounds. The resulting product, 2-methoxythiazole-5-carbaldehyde, is a valuable building block for further molecular elaboration. Two primary methods are presented: the Vilsmeier-Haack reaction and formylation via organolithium intermediates.

Introduction

Thiazole moieties are prevalent in numerous FDA-approved drugs and clinical candidates due to their diverse biological activities. The introduction of a formyl group onto the thiazole ring at the 5-position provides a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination, thus enabling the synthesis of diverse compound libraries for drug discovery. 2-Methoxythiazole is an electron-rich heterocyclic system, making it an excellent substrate for electrophilic substitution reactions.

Methods Overview

Two robust and widely applicable methods for the formylation of 2-methoxythiazole are detailed below.

-

Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4][5] This approach is generally characterized by mild reaction conditions and operational simplicity.

-

Formylation via Organolithium Intermediate: This protocol involves the deprotonation of 2-methoxythiazole at the 5-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with a formylating agent like DMF.[6] This method offers high regioselectivity, driven by the acidity of the C-H bond at the 5-position.

Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxythiazole

This protocol describes the formylation of 2-methoxythiazole using the Vilsmeier-Haack reaction. The Vilsmeier reagent is generated in situ from phosphorus oxychloride and N,N-dimethylformamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxythiazole | ≥98% | Commercially available |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |

| Saturated Sodium Bicarbonate Solution | Laboratory grade | Prepared in-house |

| Anhydrous Magnesium Sulfate | Laboratory grade | Commercially available |

| Round-bottom flask | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Ice bath | --- | --- |

| Addition funnel | --- | --- |

| Rotary evaporator | --- | --- |

Experimental Procedure

-

Vilsmeier Reagent Formation:

-